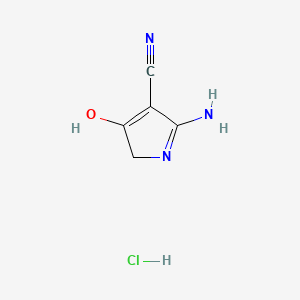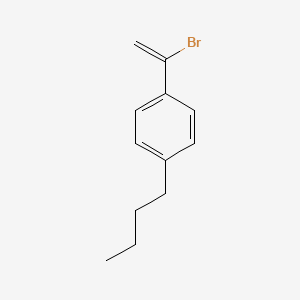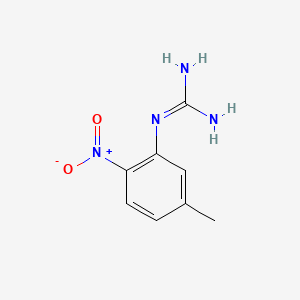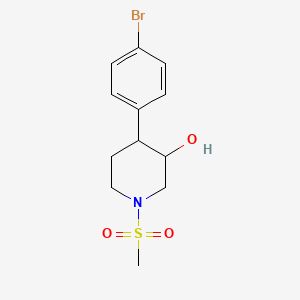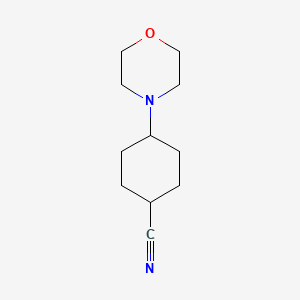
3-(2-Methyl-3-nitrophenyl)-3-oxopropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methyl-3-nitrophenyl)-3-oxopropanenitrile is an organic compound with a complex structure that includes a nitro group, a methyl group, and a nitrile group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-3-nitrophenyl)-3-oxopropanenitrile typically involves the reaction of 2-methyl-3-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
化学反応の分析
Types of Reactions
3-(2-Methyl-3-nitrophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Ammonia or primary amines in the presence of a base.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: 3-(2-Methyl-3-aminophenyl)-3-oxopropanenitrile.
Substitution: 3-(2-Methyl-3-nitrophenyl)-3-oxopropanamide.
Oxidation: 3-(2-Methyl-3-nitrophenyl)-3-oxopropanoic acid.
科学的研究の応用
3-(2-Methyl-3-nitrophenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-(2-Methyl-3-nitrophenyl)-3-oxopropanenitrile depends on its specific application. In biological systems, it may interact with cellular components, leading to the inhibition of specific enzymes or pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. The nitrile group can also participate in covalent bonding with nucleophilic sites in biological molecules .
類似化合物との比較
Similar Compounds
2-Methyl-3-nitrophenol: A related compound with similar functional groups but lacking the nitrile group.
3-(2-Methyl-3-nitrophenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-Methyl-3-nitrobenzaldehyde: A precursor in the synthesis of 3-(2-Methyl-3-nitrophenyl)-3-oxopropanenitrile.
Uniqueness
This compound is unique due to the presence of both a nitrile and a nitro group on the same phenyl ring, which imparts distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis and a candidate for various scientific investigations.
特性
分子式 |
C10H8N2O3 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC名 |
3-(2-methyl-3-nitrophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C10H8N2O3/c1-7-8(10(13)5-6-11)3-2-4-9(7)12(14)15/h2-4H,5H2,1H3 |
InChIキー |
PFLBXDGJCAROOV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


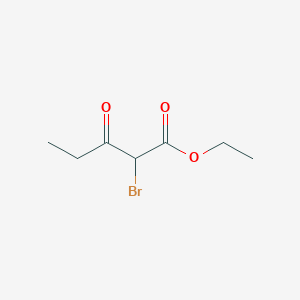
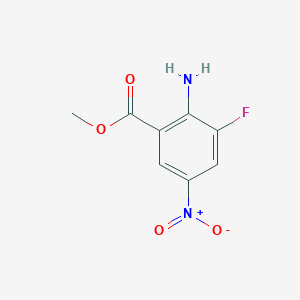

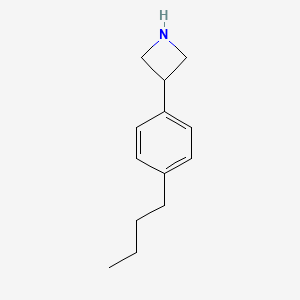
![5-[2-(4-Fluorophenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13704153.png)
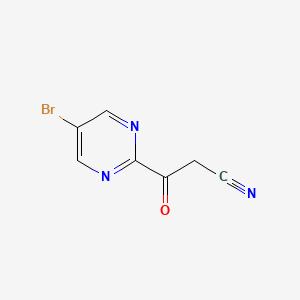
![[(2R,3R)-3-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate](/img/structure/B13704156.png)
